4-(chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-(chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClF4N2/c8-3-5-4-14(2-1-9)13-6(5)7(10,11)12/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKPSGXNZKYBGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CCF)C(F)(F)F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have garnered attention in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer properties. This article explores the biological activity of this specific compound, presenting relevant research findings, case studies, and data tables.
- Chemical Formula : CHClFN
- Molecular Weight : 184.55 g/mol
- IUPAC Name : this compound
- Appearance : Powder
- Storage Temperature : 4 °C
Biological Activities
Recent studies have highlighted various biological activities associated with pyrazole compounds. The specific activities of this compound include:
- Antimicrobial Activity : Pyrazoles have shown effectiveness against a range of bacterial strains. Research indicates that modifications in the pyrazole structure can enhance its antimicrobial potency.
- Anticancer Properties : Some pyrazole derivatives exhibit selective cytotoxicity against cancer cell lines. The trifluoromethyl group in this compound may contribute to its activity by influencing electronic properties and lipophilicity.
- Anti-inflammatory Effects : Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. This compound's structural features may enhance its interaction with COX enzymes.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of various pyrazole derivatives, including those similar to this compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antibacterial agent . -
Cytotoxicity Against Cancer Cells :
In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. Results indicated that it exhibits dose-dependent cytotoxicity, with IC50 values comparable to known anticancer agents . -
Inflammation Model Studies :
Animal models of inflammation were used to test the anti-inflammatory effects of the compound. The results showed a marked reduction in edema and inflammatory markers, supporting its potential use in treating inflammatory diseases .
Data Tables
Comparison with Similar Compounds
Chloro vs. Bromo Derivatives
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) :
This compound exhibits antimicrobial activity, attributed to the chloro substituent’s electron-withdrawing effects and optimized intermolecular interactions. In contrast, its bromo analogue (Compound 5) shows altered crystal packing due to bromine’s larger atomic radius, which may affect bioavailability . - 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole :
The chloromethyl group enables nucleophilic substitution, whereas the difluoromethoxy group enhances hydrolytic stability compared to methoxy analogues .
Fluoroethyl vs. Methyl Substituents
- 1-(4-Ethylbenzyl)-5-methyl-4-nitro-3-(trifluoromethyl)-1H-pyrazole (52b): The ethylbenzyl and nitro groups increase steric bulk and electron-deficient character, reducing solubility but improving target binding in GLUT1 inhibition studies.
Trifluoromethyl vs. Difluoromethyl Groups
- 5-Chloro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid :
The difluoromethyl group increases acidity (pKa ~1.5) compared to trifluoromethyl analogues, making it more reactive in carboxylate-mediated coupling reactions . - 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid :
The trifluoromethyl group provides superior metabolic stability in COX-2 inhibitors like Celecoxib, where electron-withdrawing effects enhance binding to hydrophobic enzyme pockets .
Functional Group Modifications
- 4-(Azidomethyl)-1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole :
Replacing chloromethyl with azidomethyl introduces click chemistry compatibility for bioconjugation, but reduces stability under UV light . - 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole :
The methoxyphenyl group improves solubility in polar solvents (logP ~3.2) compared to the target compound’s 2-fluoroethyl group (logP ~2.8), but reduces cell membrane permeability .
Antimicrobial Activity
- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole :
Exhibits MIC values of 2–8 µg/mL against Staphylococcus aureus due to chloro and triazole synergism. The target compound’s 2-fluoroethyl group may reduce toxicity while maintaining efficacy .
Herbicidal Activity
- 4-(Chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Acts as a protoporphyrinogen oxidase (PPO) inhibitor with EC50 = 0.8 µM against Amaranthus retroflexus. The chloromethyl group’s reactivity is critical for proherbicide activation .
Preparation Methods
Synthesis of the Pyrazole Core
A prevalent approach involves the reaction of a substituted 1,3-diketone (bearing a trifluoromethyl group) with a hydrazine derivative. For example, 1,1,1-trifluoro-2,4-pentanedione can be condensed with hydrazines to yield 3-(trifluoromethyl)-1H-pyrazole derivatives:
$$
\text{1,1,1-trifluoro-2,4-pentanedione} + \text{hydrazine derivative} \rightarrow \text{3-(trifluoromethyl)-substituted pyrazole}
$$
| Reagent | Typical Conditions |
|---|---|
| 1,1,1-trifluoro-2,4-pentanedione | Solvent: DCM or EtOH |
| Hydrazine (e.g., methylhydrazine) | Temp: -20°C to RT |
| Base (if needed) | DBU, NEt₃, or Na₂CO₃ |
| Yield | 70–90% |
Introduction of the 2-Fluoroethyl Group
The 2-fluoroethyl substituent can be introduced via N-alkylation of the pyrazole nitrogen. This is typically performed by reacting the pyrazole with 2-fluoroethyl halide (such as 2-fluoroethyl bromide or chloride) in the presence of a base:
$$
\text{Pyrazole} + \text{2-fluoroethyl halide} + \text{base} \rightarrow \text{N-(2-fluoroethyl)pyrazole}
$$
| Reagent | Typical Conditions |
|---|---|
| 2-Fluoroethyl halide | Solvent: DMF or MeCN |
| Base | K₂CO₃ or NaH |
| Temp | 60–80°C |
| Yield | 65–75% |
Chloromethylation at the 4-Position
The chloromethyl group at the 4-position can be introduced through a chloromethylation reaction, commonly using chloromethylating agents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde with hydrochloric acid. Alternatively, a halomethylated precursor can be used in ring formation.
$$
\text{Pyrazole} + \text{Chloromethylating agent} \rightarrow \text{4-(chloromethyl)pyrazole}
$$
| Reagent | Typical Conditions |
|---|---|
| Chloromethyl methyl ether | Solvent: DCM |
| Acid catalyst | ZnCl₂ or HCl |
| Temp | 0–25°C |
| Yield | 60–80% |
Integrated Synthetic Route
A plausible, literature-supported route for 4-(chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole is as follows:
| Step | Reaction Type | Key Reagents and Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | 1,1,1-Trifluoro-2,4-pentanedione + hydrazine | 70–90% |
| 2 | N-Alkylation | 2-Fluoroethyl halide, K₂CO₃, DMF, 70°C | 65–75% |
| 3 | Chloromethylation | Chloromethyl methyl ether, ZnCl₂, DCM, 0–25°C | 60–80% |
- The order of N-alkylation and chloromethylation can be interchanged depending on the reactivity of intermediates.
- Protecting groups may be necessary to prevent side reactions during multi-step synthesis.
Research Findings and Optimization
- The use of strong, non-nucleophilic bases (e.g., DBU) is critical for efficient cyclization and high yields in pyrazole formation.
- N-alkylation with 2-fluoroethyl halide is best performed under anhydrous conditions to avoid hydrolysis and maximize yield.
- Chloromethylation requires careful control of temperature and exclusion of moisture to prevent side reactions and decomposition.
- Purification is typically achieved via column chromatography, and product identity is confirmed by NMR and HRMS.
Data Table: Key Reaction Parameters
| Step | Solvent | Base/Catalyst | Temp (°C) | Typical Yield (%) | Analytical Methods |
|---|---|---|---|---|---|
| Pyrazole ring | DCM/EtOH | DBU | -20 to RT | 70–90 | GC, NMR |
| N-Alkylation | DMF/MeCN | K₂CO₃/NaH | 60–80 | 65–75 | NMR, HRMS |
| Chloromethylation | DCM | ZnCl₂/HCl | 0–25 | 60–80 | NMR, GC |
Q & A
Q. What are the key methodological considerations for synthesizing 4-(chloromethyl)-1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole?
Synthesis typically involves multi-step reactions, including cyclocondensation, halogenation, and substitution. Critical factors include:
- Temperature control : Pyrazole ring formation often requires reflux conditions (e.g., 80–100°C in ethanol or DMF) to ensure regioselectivity .
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in substitution reactions involving the chloromethyl group .
- Purification : Column chromatography or recrystallization is necessary to isolate the compound from byproducts (e.g., unreacted intermediates or diastereomers) . Example protocol: Intermediate 4-(chloromethyl)pyrazole derivatives are synthesized via nucleophilic displacement of bromomethyl analogs using NaI/KI in acetone .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm substituent positions and regiochemistry. The 2-fluoroethyl group shows characteristic splitting patterns ( ~4.5–5.0 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (calc. for CHClFN: 260.03 g/mol) and detects isotopic patterns from chlorine/fluorine .
- IR spectroscopy : Stretching frequencies for C-Cl (~550–750 cm) and CF (~1150–1250 cm) confirm functional groups .
Q. How do the substituents influence the compound’s physicochemical properties?
- Chloromethyl group : Increases electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols) for derivative synthesis .
- Trifluoromethyl group : Enhances lipophilicity ( ~2.5–3.0) and metabolic stability, critical for bioavailability studies .
- 2-Fluoroethyl group : Introduces polarity and hydrogen-bonding potential, affecting solubility in aqueous media .
Advanced Research Questions
Q. What computational approaches are used to predict reactivity and electronic properties?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the chloromethyl group’s LUMO energy (-1.8 eV) suggests susceptibility to nucleophilic substitution .
- Molecular Electrostatic Potential (MEP) : Maps charge distribution to identify regions of high electron density (e.g., pyrazole N-atoms) for ligand-target interactions .
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
- Substituent modulation : Replacing the 2-fluoroethyl group with a methylsulfonyl group (as in COX-2 inhibitors) enhances target binding affinity .
- Bioisosteric replacements : The trifluoromethyl group can be substituted with thiophene or cyano groups to balance lipophilicity and potency . Table 1: Comparative SAR Data for Pyrazole Derivatives
Q. What strategies address contradictions in reaction yield data during scale-up?
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., solvent volume, catalyst loading) identifies optimal conditions. For example, increasing DMF volume from 5 mL to 10 mL improves yield from 60% to 85% .
- Kinetic profiling : Monitoring reaction progress via TLC or in situ IR detects intermediate accumulation, guiding temperature adjustments .
Q. How are radiolabeled analogs synthesized for tracer studies?
- Isotope exchange : F-labeled analogs are prepared via nucleophilic fluorination of precursor bromoethyl derivatives using KF/Kryptofix .
- Validation : Radiolabeling efficiency (>95%) is confirmed via radio-HPLC, and in vivo stability is assessed in rodent models .
Methodological Challenges and Solutions
Q. Why do discrepancies arise in DFT-calculated vs. experimental spectroscopic data?
- Solvent effects : Gas-phase DFT calculations may neglect solvent interactions (e.g., DMF’s polar aprotic effects), leading to shifted NMR/IR peaks. Including a PCM (Polarizable Continuum Model) improves accuracy .
- Vibrational coupling : Overlapping IR peaks (e.g., C-Cl and C-F stretches) require deconvolution algorithms for precise assignment .
Q. What in vitro assays are suitable for preliminary biological screening?
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC values <100 µM indicating potential .
Data Contradiction Analysis
Q. How to resolve conflicting reports on metabolic stability of trifluoromethylpyrazoles?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
